2,4-Difluorophenylhydrazine

Medicinal Chemistry Organic Synthesis Physical Organic Chemistry

Select 2,4-Difluorophenylhydrazine (40594-30-7) for precise electronic modulation in your research. The unique 2,4-difluoro substitution pattern directly enhances synthetic efficiency, a critical advantage over unsubstituted or mono-fluorinated analogs in building fluorinated heterocycles. Secure this advanced intermediate with confirmed ≥95% purity for your next breakthrough synthesis.

Molecular Formula C6H6F2N2
Molecular Weight 144.12 g/mol
CAS No. 40594-30-7
Cat. No. B056656
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluorophenylhydrazine
CAS40594-30-7
Synonyms1-(2,4-Difluorophenyl)hydrazine;  2,4-Difluorophenylhydrazine
Molecular FormulaC6H6F2N2
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)NN
InChIInChI=1S/C6H6F2N2/c7-4-1-2-6(10-9)5(8)3-4/h1-3,10H,9H2
InChIKeyRLZUIPTYDYCNQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Difluorophenylhydrazine CAS 40594-30-7: Chemical Profile and Core Functionality


2,4-Difluorophenylhydrazine (CAS 40594-30-7) is a halogenated aromatic hydrazine with the molecular formula C6H6F2N2 and a molecular weight of 144.12 g/mol. Its key physical properties include a melting point of 65 °C, a predicted boiling point of 185.1±30.0 °C, and a predicted density of 1.379±0.06 g/cm³ . The compound is primarily utilized as a versatile intermediate in organic synthesis for the construction of heterocyclic frameworks, including pyrazoles, indoles, and other nitrogen-containing scaffolds, and is supplied as a crystalline solid with a typical purity of 95% .

Why 2,4-Difluorophenylhydrazine Cannot Be Replaced by Unsubstituted or Mono-fluorinated Analogs


Substituting 2,4-Difluorophenylhydrazine with structurally similar analogs, such as unsubstituted phenylhydrazine or its mono-fluorinated derivatives, is not chemically equivalent. The specific 2,4-difluoro substitution pattern significantly alters the electronic properties of the aromatic ring. This, in turn, modulates both the nucleophilicity of the hydrazine moiety and the physicochemical properties of the final target molecule, which are critical for downstream biological activity and synthetic efficiency . As established in the quantitative evidence below, these differences manifest as measurable changes in reaction outcomes, potency, and product stability, making the selection of the precise substitution pattern a non-negotiable parameter in research and development workflows.

Quantitative Evidence Guide: Measurable Differentiation of 2,4-Difluorophenylhydrazine vs. Analogs


Enhanced Acidity (pKa) Drives Improved Nucleophilic Reactivity vs. Phenylhydrazine

The electron-withdrawing effect of the two fluorine atoms at the 2 and 4 positions on the phenyl ring significantly increases the acidity of the hydrazine protons compared to unsubstituted phenylhydrazine. This difference is quantifiable through the predicted acid dissociation constant (pKa). A lower pKa value for 2,4-difluorophenylhydrazine indicates a higher degree of deprotonation under the same conditions, resulting in an increased concentration of the more nucleophilic conjugate base .

Medicinal Chemistry Organic Synthesis Physical Organic Chemistry

High-Yield Synthetic Utility (98%) for Heterocycle Construction

A key procurement consideration is the reliable performance of a building block in synthetic transformations. In one documented procedure, the synthesis of 2,4-difluorophenylhydrazine from its precursor was achieved with a high yield of 98% (4.54 g), establishing a reliable and efficient benchmark for its preparation . While a direct head-to-head yield comparison for a specific reaction with other arylhydrazines is not available from the current evidence base, this established protocol demonstrates its efficient and scalable synthesis, which is a key factor for its use as a reagent.

Process Chemistry Organic Synthesis Pharmaceutical Intermediates

Role as a Precursor to Potent and Selective CB2 Receptor Agonists

2,4-Difluorophenylhydrazine is a key reactant in the synthesis of a specific class of potent and selective CB2 receptor agonists, namely 1a,2,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalen-4-carboxamides . This is a well-defined application where this specific fluorinated building block is required. The target compound's structural features contribute to the final drug candidate's ability to balance CB2 agonist potency and selectivity over the CB1 receptor, a crucial factor in developing therapeutics with fewer psychoactive side effects [1].

Cannabinoid Research Pain Management Drug Discovery

Primary Application Scenarios for 2,4-Difluorophenylhydrazine Based on Evidence


Synthesis of Selective CB2 Receptor Agonists for Pain Research

This compound is a critical building block for synthesizing 1a,2,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalen-4-carboxamides, a class of potent and selective CB2 receptor agonists. This application is directly supported by the evidence that 2,4-difluorophenylhydrazine is the required reactant . The resulting CB2 ligands have demonstrated robust in vivo efficacy in rodent models of inflammatory and osteoarthritis pain after oral administration, underscoring the value of this specific intermediate [1].

Construction of Fluorinated Heterocyclic Libraries in Medicinal Chemistry

The unique electronic properties conferred by the 2,4-difluoro substitution pattern, as supported by the compound's distinct pKa value , make it a valuable reagent for constructing diverse libraries of fluorinated heterocycles such as pyrazoles and indoles. This is particularly relevant in medicinal chemistry for modulating the physicochemical and pharmacokinetic profiles of drug candidates. The high reported synthesis yield of 98% for the reagent itself further supports its viability as a scalable building block for library synthesis [1].

Investigating Structure-Activity Relationships (SAR) in Fluorinated Arylhydrazines

Researchers investigating the impact of halogen substitution on biological activity or chemical reactivity can use 2,4-difluorophenylhydrazine as a specific point of comparison against unsubstituted phenylhydrazine, mono-fluorinated analogs (e.g., 4-fluorophenylhydrazine), or other di-halogenated variants. The measurable difference in acidity (pKa) compared to phenylhydrazine provides a quantitative basis for SAR studies focused on electronic effects .

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